N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, contributes to its bioactivity by disrupting processes related to DNA replication .
Preparation Methods
The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivative, which is then fully characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Chemical Reactions Analysis
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with DNA. The 1,3,4-thiadiazole ring disrupts DNA replication processes, inhibiting the replication of both bacterial and cancer cells . This disruption is primarily due to the compound’s ability to interfere with the function of enzymes involved in DNA synthesis .
Comparison with Similar Compounds
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be compared with other 1,3,4-thiadiazole derivatives such as:
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: This compound has shown significant anticancer activity against breast cancer cell lines.
N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: This derivative has demonstrated potent activity against lung cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-14(9-11-5-2-1-3-6-11)17-16-19-18-15(24-16)12-7-4-8-13(10-12)20(22)23/h1-8,10H,9H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAIPUHEFGTPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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